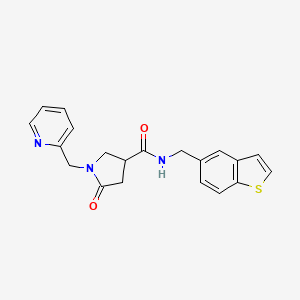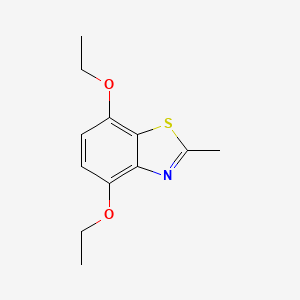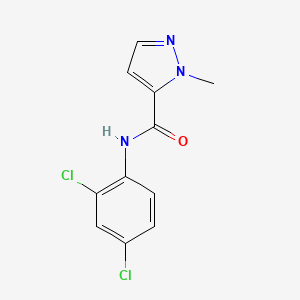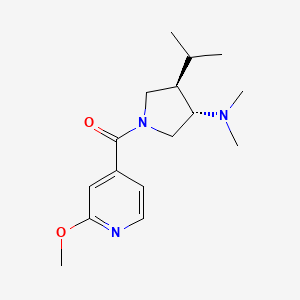![molecular formula C18H20ClN3O2 B5672966 1-[(2-Chloro-5-nitrophenyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B5672966.png)
1-[(2-Chloro-5-nitrophenyl)methyl]-4-(2-methylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Chloro-5-nitrophenyl)methyl]-4-(2-methylphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents. The presence of both chloro and nitro groups on the phenyl ring, along with the piperazine core, makes this compound particularly interesting for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chloro-5-nitrophenyl)methyl]-4-(2-methylphenyl)piperazine typically involves a multi-step process. One common method includes the reaction of 2-chloro-5-nitrobenzyl chloride with 4-(2-methylphenyl)piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure the high purity of the final product.
化学反応の分析
Types of Reactions: 1-[(2-Chloro-5-nitrophenyl)methyl]-4-(2-methylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Substitution: The piperazine ring can participate in alkylation or acylation reactions to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products:
Amino derivatives: Formed by the reduction of the nitro group.
Substituted piperazines: Formed by the alkylation or acylation of the piperazine ring.
科学的研究の応用
1-[(2-Chloro-5-nitrophenyl)methyl]-4-(2-methylphenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
作用機序
The mechanism of action of 1-[(2-Chloro-5-nitrophenyl)methyl]-4-(2-methylphenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context.
類似化合物との比較
- 1-[(2-Chloro-4-nitrophenyl)methyl]-4-(2-methylphenyl)piperazine
- 1-[(2-Chloro-5-nitrophenyl)methyl]-4-(3-methylphenyl)piperazine
- 1-[(2-Chloro-5-nitrophenyl)methyl]-4-(2-ethylphenyl)piperazine
Uniqueness: 1-[(2-Chloro-5-nitrophenyl)methyl]-4-(2-methylphenyl)piperazine is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the 2-methylphenyl group on the piperazine ring also adds to its distinct properties compared to other similar compounds.
特性
IUPAC Name |
1-[(2-chloro-5-nitrophenyl)methyl]-4-(2-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-14-4-2-3-5-18(14)21-10-8-20(9-11-21)13-15-12-16(22(23)24)6-7-17(15)19/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMNHTUIFFGWBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(4aR,7aS)-1-(2-methoxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-4-thiophen-2-ylbutan-1-one](/img/structure/B5672886.png)
![1-{[5-(ethylthio)-2-thienyl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5672894.png)

![5-[1-(difluoromethyl)-1H-pyrazol-3-yl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5672909.png)
![1-(methoxymethyl)-N-[(3R,4S)-4-propan-2-yl-1-(pyridin-4-ylmethyl)pyrrolidin-3-yl]cyclobutane-1-carboxamide](/img/structure/B5672919.png)

![(2Z)-2-[(3,4-Dimethoxyphenyl)methylidene]-1,3-dioxo-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B5672940.png)

![2-(2-fluorophenoxy)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B5672964.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5672974.png)
![3-(1-methyl-2-piperidinyl)-N-[(1-propyl-1H-imidazol-2-yl)methyl]propanamide](/img/structure/B5672982.png)

![2-(2-{1-[4-(1H-imidazol-1-yl)benzoyl]piperidin-3-yl}-1H-imidazol-1-yl)acetamide](/img/structure/B5672986.png)
![5-[[Propan-2-yl-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amino]methyl]pyrrolidin-2-one](/img/structure/B5672987.png)
